molecular formula C7H12O5 B3421082 3-Propylmalic acid CAS No. 20846-59-7

3-Propylmalic acid

Cat. No.: B3421082
CAS No.: 20846-59-7
M. Wt: 176.17 g/mol
InChI Key: LOLHYFQEDPGSHZ-UHFFFAOYSA-N
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Description

3-Propylmalic Acid is an organic compound with the molecular formula C7H12O5 and an average molecular weight of 176.17 g/mol . This dicarboxylic acid is classified as a lipid and falls under the category of fatty acyl compounds, specifically a dicarboxylic acid . Researchers studying microbial or plant metabolism may find value in this compound, as it is identified as a component in the glyoxylate and dicarboxylate metabolism pathway (map00630) . The compound is also known by other names, including 2-Hydroxy-3-propylsuccinic acid and β-Propylmalic acid . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-propylbutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-2-3-4(6(9)10)5(8)7(11)12/h4-5,8H,2-3H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLHYFQEDPGSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285711
Record name Butanedioic acid, 2-hydroxy-3-propyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20846-59-7
Record name Butanedioic acid, 2-hydroxy-3-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20846-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2-hydroxy-3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthesis

Distribution in Biological Systems

The presence of 3-propylmalic acid and its derivatives is primarily documented within the plant kingdom, particularly in the context of specialized metabolite production.

Currently, there is limited specific scientific literature detailing the natural production or isolation of this compound from microbial sources. Research on microbial dicarboxylic acid production has largely centered on compounds like L-malic acid, which is an intermediate in the tricarboxylic acid (TCA) cycle and can be produced in large quantities by various fungi and bacteria nih.gov.

In plants, analogues of this compound are recognized not as end products but as transient intermediates within a significant biosynthetic pathway.

Malic acid derivatives are integral to the biosynthesis of aliphatic glucosinolates, a class of natural products characteristic of plants in the order Brassicales, which includes species like Arabidopsis thaliana and various cabbage crops plantae.orgplantae.orgmdpi.com. These compounds are key to the plants' defense mechanisms plantae.org. The biosynthesis of these glucosinolates involves a chain-elongation cycle that extends the side chain of the amino acid methionine by one methylene group at a time mdpi.comresearchgate.netresearchgate.net. Alkylmalic acids are the critical intermediates in this iterative process researchgate.net.

Within the chain-elongation pathway of methionine-derived glucosinolates, specific alkylmalic acid analogues are formed. The process begins with a 2-oxo acid derived from methionine, which is condensed with acetyl-CoA to form a 2-alkylmalate derivative, specifically a 2-(methylthioalkyl)malate nih.govnih.gov. This intermediate is then isomerized to its 3-alkylmalate form mdpi.comresearchgate.netnih.gov. For instance, the formation of C4-glucosinolates involves the intermediates 2-(2'-methylthio)ethylmalic acid and its isomer, 3-(2'-methylthio)ethylmalic acid. Subsequent rounds of elongation to produce C5-glucosinolates would involve the key intermediates 2-(3'-methylthio)propylmalic acid and 3-(3'-methylthio)propylmalic acid .

Identification in Plant Species

Proposed Biosynthetic Pathways

The biosynthesis of aliphatic glucosinolates is a well-studied pathway that proceeds through a series of defined enzymatic reactions, analogous to the biosynthesis of the amino acid leucine nih.gov. This pathway is localized within the chloroplasts of plant cells mdpi.com.

The formation of this compound analogues is part of an iterative three-step cycle that elongates a 2-oxo acid precursor.

Step 1: Deamination of Methionine The process starts in the cytosol where the amino acid methionine is deaminated by the enzyme branched-chain amino acid aminotransferase 4 (BCAT4) to produce the corresponding 2-oxo acid, 4-methylthio-2-oxobutanoate mdpi.comresearchgate.net. This intermediate is then transported into the chloroplast for the subsequent elongation steps mdpi.com.

Step 2: Chain Elongation Cycle The core chain elongation cycle involves three key enzymes:

Condensation: Inside the chloroplast, Methylthioalkylmalate Synthase (MAMS) catalyzes the crucial condensation reaction between the 2-oxo acid and acetyl-CoA. This aldol-type condensation forms a 2-[ω-(methylsulfanyl)alkyl]malate plantae.orgmdpi.comnih.govqmul.ac.uk. For example, in the second round of elongation, 5-methylthio-2-oxopentanoate condenses with acetyl-CoA to form 2-(3'-methylthio)propylmalic acid. The MAMS enzyme is considered the gatekeeper of the elongation process, and different forms of the enzyme (e.g., MAM1, MAM3) can determine the final chain length of the glucosinolate plantae.orgqmul.ac.uknih.gov.

Isomerization: The resulting 2-alkylmalate derivative is then isomerized by the enzyme Isopropylmalate Isomerase (IPMI) . This reaction converts the 2-hydroxy acid into a 3-hydroxy acid, transforming, for instance, 2-(3'-methylthio)propylmalic acid into 3-(3'-methylthio)propylmalic acid mdpi.comnih.gov.

Oxidative Decarboxylation: The final step of the cycle is catalyzed by Isopropylmalate Dehydrogenase (IPMDH) . This enzyme performs an oxidative decarboxylation of the 3-alkylmalate derivative, which removes a carboxyl group and generates a new, chain-elongated 2-oxo acid mdpi.comnih.gov. This new 2-oxo acid can then either undergo another round of elongation or be transaminated to form a chain-elongated methionine homologue, which then proceeds to form the core glucosinolate structure researchgate.netnih.gov.

This entire cycle is repeated to add additional methylene groups, thereby generating the diversity of aliphatic glucosinolates found in nature researchgate.net.

Unveiling this compound: A Dicarboxylic Acid with Metabolic Significance

This compound , with the systematic name 2-hydroxy-3-propylbutanedioic acid, is a dicarboxylic acid structurally related to malic acid. This compound holds a place within the broader landscape of metabolic pathways, particularly in connection with the glyoxylate (B1226380) and dicarboxylate metabolism. Its biosynthesis and relationship to central metabolic cycles like malate (B86768) and succinate (B1194679) metabolism are key to understanding its physiological role.

While not as ubiquitously distributed as its parent compound, malic acid, this compound is a naturally occurring metabolite found in certain microorganisms. Its presence is intrinsically linked to the activity of the enzyme 3-propylmalate synthase .

The biosynthesis of this compound is primarily understood through the action of 3-propylmalate synthase. This enzyme catalyzes the condensation of pentanoyl-CoA and glyoxylate, with the involvement of water, to produce 3-propylmalate and Coenzyme A (CoA). wikipedia.org This reaction is a key step in a specialized metabolic pathway.

Substrates Enzyme Products
Pentanoyl-CoA3-Propylmalate synthase3-Propylmalate
GlyoxylateCoenzyme A
H₂O
Table 1: Biosynthesis of this compound

Relationship to Known Metabolic Cycles (e.g., Malate and Succinate Metabolism)

The biosynthesis of this compound is directly connected to the glyoxylate cycle , a metabolic pathway prominent in some microorganisms and plants that allows for the net conversion of acetyl-CoA to succinate for the synthesis of carbohydrates. The substrate glyoxylate is a key intermediate in this cycle. The formation of 3-propylmalate from glyoxylate represents a branch point from this central pathway.

Functionally, this compound is related to succinic acid. nih.gov The succinate and malate metabolism are core components of the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle, which is the central hub of cellular respiration. While this compound is not a direct intermediate of the TCA cycle, its synthesis draws from the glyoxylate cycle, which itself is an anaplerotic pathway for the TCA cycle, replenishing its intermediates. Therefore, the production of this compound can be seen as an intersecting pathway with the broader metabolic network that includes malate and succinate.

Stereochemical Considerations in Natural Production

The stereochemistry of naturally produced this compound is a critical aspect of its biological activity. Enzymatic reactions are typically highly stereospecific, meaning they produce a particular stereoisomer. While detailed experimental studies on the stereospecificity of 3-propylmalate synthase are not extensively documented in the readily available literature, it is highly probable that the natural biosynthesis of this compound results in a specific enantiomer. This is a common characteristic of enzyme-catalyzed reactions in living organisms, which distinguishes them from chemical syntheses that often produce racemic mixtures (equal amounts of both enantiomers). The precise stereochemical configuration (R or S) of the naturally occurring this compound would require specific experimental determination.

Chemical and Chemoenzymatic Synthesis Methodologies

Traditional Chemical Synthesis Routes for 3-Propylmalic Acid and Analogues

Traditional organic synthesis offers a foundational approach to constructing the this compound molecule. These methods often involve the formation of carbon-carbon bonds to introduce the propyl group onto a malic acid precursor or a related C4 dicarboxylic acid scaffold.

Precursor Selection and Reaction Conditions

A common strategy for the synthesis of 3-substituted malic acids involves the alkylation of malonic acid esters. This method, in principle, can be adapted for the synthesis of this compound. The general approach involves the deprotonation of a malonate ester to form a nucleophilic enolate, which then undergoes alkylation with a propyl halide. Subsequent hydrolysis and decarboxylation steps would yield the desired product.

Another potential route is the Reformatsky reaction, which involves the reaction of an alpha-halo ester with an aldehyde or ketone in the presence of zinc metal to form a beta-hydroxy ester. For this compound synthesis, this could involve the reaction of a glyoxylate (B1226380) ester with an α-bromopentanoate ester.

Precursor Reagent General Reaction Conditions Product
Diethyl malonate1. Sodium ethoxide2. 1-BromopropaneAnhydrous ethanol, refluxDiethyl propylmalonate
Ethyl glyoxylateEthyl 2-bromopentanoate, ZincAnhydrous ether or THF, refluxDiethyl 3-propylmalate

This table presents plausible precursor and reagent combinations for the synthesis of this compound based on established organic chemistry principles.

Strategies for Yield Optimization and Purity Control

To optimize the yield in malonic ester synthesis, it is crucial to use a strong, non-nucleophilic base to ensure complete deprotonation of the malonate, thus minimizing side reactions. The choice of solvent is also critical; anhydrous conditions are necessary to prevent quenching of the enolate. Purification of the final product typically involves crystallization or chromatography to remove unreacted starting materials and byproducts.

For the Reformatsky reaction, activation of the zinc metal, for instance, by using a zinc-copper couple, can improve reaction rates and yields. Control over the reaction temperature is important to prevent side reactions, such as dehydration of the beta-hydroxy ester product. Purity control often necessitates chromatographic separation of the desired product from unreacted starting materials and byproducts.

Challenges in Stereoselective Chemical Synthesis

A significant challenge in the traditional chemical synthesis of this compound is achieving stereoselectivity. The molecule contains two chiral centers, meaning four possible stereoisomers can be formed. The alkylation of a simple malonate ester or a standard Reformatsky reaction will typically result in a racemic mixture of diastereomers, requiring subsequent resolution steps to isolate the desired stereoisomer.

To address this, chiral auxiliaries can be employed. wikipedia.orgnih.govsigmaaldrich.comtcichemicals.com These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnih.govsigmaaldrich.comtcichemicals.com For instance, a malonate derivative could be prepared using a chiral alcohol. The bulky chiral auxiliary would then sterically hinder one face of the enolate, leading to the preferential addition of the propyl group from the less hindered face. After the alkylation step, the chiral auxiliary is removed, yielding an enantiomerically enriched product.

Biocatalytic and Chemoenzymatic Approaches for this compound Production

Biocatalytic and chemoenzymatic methods offer promising alternatives to traditional chemical synthesis, often providing higher stereoselectivity and milder reaction conditions. These approaches leverage the inherent selectivity of enzymes to catalyze specific chemical transformations.

Enzyme Discovery and Characterization for Biotransformation

The enzymatic synthesis of this compound can be envisioned through the action of a synthase enzyme capable of catalyzing the condensation of a propyl-containing precursor with a C2 or C3 metabolite. A key enzyme family of interest is the α-isopropylmalate synthase (IPMS) and its homologues, which are involved in the biosynthesis of leucine. nih.gov These enzymes naturally catalyze the condensation of α-ketoisovalerate and acetyl-CoA to form α-isopropylmalate.

Researchers are exploring the substrate promiscuity of existing synthases to identify enzymes that can accept alternative substrates, such as α-ketovalerate (the keto-acid analogue of norvaline), which could then be condensed with acetyl-CoA to form this compound. The discovery of novel enzymes from diverse microbial sources with broader substrate specificities is an active area of research.

Enzyme Class Natural Substrates Potential Substrates for this compound Synthesis
α-Isopropylmalate Synthase (IPMS)α-Ketoisovalerate, Acetyl-CoAα-Ketovalerate, Acetyl-CoA
Citramalate SynthasePyruvate, Acetyl-CoAButyryl-CoA, Glyoxylate

This table illustrates the potential for utilizing known enzyme classes with modified substrates for the biocatalytic production of this compound.

Protein Engineering for Enhanced Catalytic Activity and Selectivity

Where natural enzymes lack the desired activity or selectivity for this compound production, protein engineering offers a powerful tool for tailoring their properties. mdpi.com Through techniques such as rational design and directed evolution, the amino acid sequence of an enzyme can be modified to alter its substrate specificity and enhance its catalytic efficiency. mdpi.com

For example, the active site of an α-isopropylmalate synthase could be mutated to better accommodate the slightly larger α-ketovalerate substrate. Computational modeling can be used to predict mutations that would favorably alter the shape and chemical environment of the active site. Directed evolution, on the other hand, involves generating a large library of enzyme variants and screening for those with improved activity towards the target substrate. This approach has been successfully used to engineer other enzymes for industrial applications.

Process Optimization for Industrial Scale-Up and Sustainability

The industrial-scale production of this compound, particularly its biologically relevant stereoisomers, is heavily reliant on chemoenzymatic and fermentative strategies. These approaches are favored for their potential sustainability and high stereoselectivity, which are difficult to achieve through traditional chemical synthesis. Optimization efforts focus on enhancing the efficiency of the core biocatalytic step: the condensation of a five-carbon precursor with a two-carbon unit.

The key enzyme in this pathway is 3-propylmalate synthase (also known as β-n-propylmalate synthase). wikipedia.org This enzyme catalyzes the condensation of pentanoyl-CoA (also known as valeryl-CoA) with glyoxylate to form 3-propylmalate. nih.govasm.orgnih.gov Consequently, process optimization for industrial production centers on metabolic engineering of host microorganisms, such as fungi from the Aspergillus genus, which are well-established industrial producers of other organic acids. wikipedia.orgmdpi.com

Strategies for enhancing production titers and yields are analogous to those used for other bio-based chemicals and include:

Overexpression of Key Enzymes: Increasing the cellular concentration of 3-propylmalate synthase through genetic engineering can directly boost the conversion rate of precursors to the final product.

Enhancing Precursor Supply: Metabolic pathways can be engineered to increase the intracellular pools of both pentanoyl-CoA and glyoxylate. For instance, pathways for fatty acid synthesis can be upregulated to provide more pentanoyl-CoA, while enhancing the glyoxylate cycle can increase the availability of glyoxylate. researchgate.netfrontiersin.org

Elimination of Competing Pathways: Knocking out genes responsible for enzymes that divert precursors into unwanted byproducts is a critical step. For example, in Aspergillus, pathways leading to the accumulation of other organic acids might be downregulated or eliminated to channel carbon flux towards this compound. mdpi.com

Optimization of Fermentation Conditions: The sustainability and efficiency of the bioprocess are also improved by optimizing physical and chemical parameters of the fermentation, including pH, temperature, aeration, and nutrient composition in the culture medium. mdpi.com Fungi like Aspergillus terreus are advantageous as they can be cultivated in a variety of conditions and are used industrially to produce other valuable organic acids. wikipedia.org

These strategies collectively aim to create a highly efficient and sustainable microbial cell factory for the large-scale production of this compound from renewable feedstocks.

The application of continuous flow reactors for the synthesis of this compound is not extensively documented in current scientific literature. However, this technology offers significant potential advantages for biocatalytic processes, representing a key area for future process optimization and industrial scale-up.

In a potential continuous flow setup, the 3-propylmalate synthase could be immobilized on a solid support within a packed-bed reactor. A continuous stream of substrate solution containing pentanoyl-CoA and glyoxylate would then be passed through the reactor. This configuration could offer several benefits over traditional batch fermentation:

Increased Productivity: Continuous operation allows for higher throughput and eliminates the downtime associated with batch processing (e.g., cleaning, sterilization, inoculation).

Enhanced Enzyme Stability: Immobilization can protect the enzyme from shear stress and microbial contamination, potentially extending its operational lifetime.

Improved Process Control: Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and yield.

Simplified Downstream Processing: The product stream from a flow reactor is typically cleaner, containing fewer byproducts and no biomass, which simplifies purification steps.

While specific data for this compound is not available, the successful application of flow chemistry to other enzymatic syntheses suggests it is a promising strategy for developing a more efficient, sustainable, and scalable manufacturing process.

The primary advantage of chemoenzymatic and fermentative synthesis of this compound is the use of environmentally benign solvent systems, primarily water. Biocatalytic reactions occur under mild, aqueous conditions, which aligns with the principles of green chemistry and enhances process sustainability.

In a whole-cell fermentation approach using a host like Aspergillus terreus, the reaction occurs within the cell's cytoplasm in an aqueous environment. wikipedia.orgmdpi.com The key process parameters are those of the fermentation culture itself. Optimization of these conditions is crucial for maximizing enzyme activity and product yield. Drawing from extensive research on organic acid production in Aspergillus species, typical conditions can be summarized. mdpi.com

ParameterTypical Range/ConditionRationale for Optimization
SolventAqueous Buffer / Fermentation MediumMimics physiological conditions for enzyme activity; sustainable and non-toxic.
pH5.0 - 7.5Enzyme activity is highly pH-dependent; must be controlled to maintain optimal catalytic function.
Temperature25 - 37 °CBalances enzyme activity with stability; higher temperatures can increase reaction rate but may lead to enzyme denaturation.
SubstratesPentanoyl-CoA, GlyoxylateThe core building blocks for the enzymatic condensation reaction catalyzed by 3-propylmalate synthase. nih.govasm.orgnih.gov
CofactorsMg²⁺ or Mn²⁺ ions may be requiredMany synthase enzymes, including related alkylmalate synthases, require divalent metal ions for catalytic activity. wikipedia.orgproteopedia.org

These conditions avoid the use of harsh organic solvents, high temperatures, and extreme pressures often associated with traditional organic synthesis, thereby reducing environmental impact and improving process safety for industrial-scale operations.

Comparative Analysis of Synthetic Strategies: Efficiency and Stereocontrol

The synthesis of this compound, which contains two stereocenters, presents a significant challenge in achieving high stereocontrol. A comparison between chemoenzymatic strategies and plausible chemical synthesis routes highlights the distinct advantages of biocatalysis in terms of both efficiency and stereoselectivity.

Chemoenzymatic Synthesis: The cornerstone of this approach is the enzyme 3-propylmalate synthase, which exhibits remarkable control over the reaction's stereochemical outcome. wikipedia.org The enzyme's active site is inherently chiral, guiding the condensation of pentanoyl-CoA and glyoxylate to form a specific stereoisomer of this compound. nih.govnih.gov This biological approach offers:

High Stereocontrol: Typically produces a single desired stereoisomer, eliminating the need for complex chiral auxiliaries or difficult separation of stereoisomers.

Process Efficiency: Can be engineered into a one-pot fermentation process, converting simple, renewable feedstocks directly to the final product, thus minimizing intermediate isolation and purification steps.

Sustainability: Operates under mild, aqueous conditions, reducing energy consumption and avoiding the use of hazardous reagents and solvents.

Chemical Synthesis: A purely chemical synthesis of this compound would likely involve a multi-step sequence. For instance, an aldol (B89426) condensation or a Michael addition to a malonic acid derivative could be envisioned. However, these routes present substantial challenges:

Poor Stereocontrol: Without the use of sophisticated and often expensive chiral catalysts or auxiliaries, such reactions would typically produce a mixture of all four possible stereoisomers, leading to low yields of the desired product and requiring challenging chromatographic separations.

Sustainability Concerns: Chemical routes may require stoichiometric amounts of reagents, harsh reaction conditions (e.g., strong bases, cryogenic temperatures), and volatile organic solvents, which are less sustainable and pose greater safety risks at an industrial scale.

The following table provides a comparative overview of the two strategies.

ParameterChemoenzymatic StrategyConventional Chemical Strategy
Stereocontrol Excellent (typically >99% enantiomeric/diastereomeric excess)Poor without specialized methods; often yields mixtures of stereoisomers.
Number of Steps Few (potentially a single fermentation step from feedstock)Multiple steps involving protection, activation, C-C bond formation, and deprotection.
Reaction Conditions Mild (aqueous, physiological pH and temperature)Often harsh (extreme temperatures, strong reagents, anhydrous conditions).
Solvents WaterOrganic solvents (e.g., THF, DCM, Toluene).
Sustainability High (uses renewable feedstocks, biodegradable catalysts, green solvent)Low (often reliant on petrochemicals, generates more waste).

Metabolic Roles and Enzymatic Interactions

Integration into Dicarboxylic Acid Metabolism

As a dicarboxylic acid, 3-propylmalic acid shares a functional relationship with malate (B86768) and succinate (B1194679), both of which are central intermediates in cellular energy metabolism. Malate is a key component of the Tricarboxylic Acid (TCA) cycle and the glyoxylate (B1226380) cycle, facilitating the oxidation of acetyl-CoA and the regeneration of oxaloacetate. expasy.orgresearchgate.netgenome.jpkegg.jp Succinate also plays a critical role in the TCA cycle, linking it to other metabolic processes and cellular functions. ebi.ac.ukebi.ac.uk While this compound is structurally analogous to malic acid and is placed within the glyoxylate and dicarboxylate metabolic context by KEGG, specific detailed comparisons of its metabolic flux, interconversion pathways, or functional distinctions from malate and succinate metabolism are not extensively detailed in the available literature. oup.comgenome.jp

The association of this compound with the glyoxylate and dicarboxylate metabolism pathway (KEGG map00630) suggests a potential, albeit indirect, link to central carbon metabolism. oup.comgenome.jp Central carbon metabolism encompasses pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, which are fundamental for energy generation and biosynthesis. kegg.jpnih.gov Dicarboxylic acids, in general, are often integrated into these core metabolic routes. However, direct experimental evidence detailing the specific role or integration of this compound within the primary pathways of central carbon metabolism is not yet established in the reviewed literature.

The production of related organic acids, such as malic acid and succinic acid, is well-documented in various microorganisms through fermentation and metabolic engineering strategies. expasy.orgresearchgate.netgenome.jpkegg.jpebi.ac.uk The identification of 3-propylmalate synthase (EC 2.3.3.12) as the enzyme involved in the synthesis of this compound points to its relevance within microbial metabolic networks. genome.jpebi.ac.uknih.gov This enzyme catalyzes the condensation of glyoxylate with pentanoyl-CoA. While specific interactions of this compound within diverse microbial metabolic networks are not detailed, its synthesis pathway implies its role in microbial biochemistry.

Enzyme Systems Catalyzing this compound Transformations

The primary enzyme identified in relation to this compound is 3-propylmalate synthase , classified under the Enzyme Commission (EC) number 2.3.3.12 . genome.jpebi.ac.uknih.gov This enzyme belongs to the transferase class and is responsible for the synthesis of this compound. nih.gov The specific reaction catalyzed involves glyoxylate, water, and pentanoyl-CoA as substrates, yielding 3-propylmalate, CoA, and a proton. While the enzyme's identity and its role in synthesizing this compound are established, detailed information regarding its specific structural features, functional characterization, or the precise mechanisms of its action on this compound is not extensively provided in the current literature. However, general principles of enzyme structure-function relationships and catalytic mechanisms are well-studied across various enzymes.

The enzymatic transformation of this compound is primarily associated with 3-propylmalate synthase (EC 2.3.3.12). The reaction mechanism involves the condensation of glyoxylate with pentanoyl-CoA, with the addition of water, to form 3-propylmalate. This process likely involves the activation of pentanoyl-CoA and its subsequent nucleophilic attack or condensation with glyoxylate, facilitated by the enzyme's active site. While general enzymatic mechanisms such as acid-base catalysis, covalent catalysis, and electrostatic interactions are known to contribute to enzyme activity, the specific mechanistic details for 3-propylmalate synthase are not elaborated upon in the provided search results. Enzyme specificity is generally dictated by the unique three-dimensional structure and chemical environment of the enzyme's active site, which precisely binds substrates.

Analytical and Detection Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for separating 3-Propylmalic acid from other compounds in a sample, enabling subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of organic acids, including this compound. Its efficacy stems from its ability to resolve complex mixtures based on differences in polarity and affinity for the stationary and mobile phases. For this compound, HPLC can be employed to determine its purity, with commercial samples often specified as having a purity of ">=95.0% (HPLC)" nih.gov.

Various chromatographic modes are applicable for organic acid analysis. Reversed-phase HPLC, ion-exchange chromatography, and mixed-mode chromatography are commonly used lcms.czshimadzu.comlcms.cz. Mixed-mode columns, such as the Agilent Polaris C18-A, are particularly effective for highly polar compounds like organic acids, offering improved retention and resolution compared to traditional reversed-phase columns lcms.cz. Specialized columns like the Intrada Organic Acid column are designed for direct analysis of a wide range of organic acids within short run times, often without the need for derivatization imtaktusa.com. Mobile phases typically consist of aqueous buffers, often with organic modifiers like methanol (B129727) or acetonitrile, and acids such as formic acid or phosphoric acid to maintain an acidic pH for optimal separation lcms.czshimadzu.comlcms.czimtaktusa.comhitachi-hightech.com. Detection is commonly achieved using UV detectors, typically monitoring absorbance in the 200-210 nm range where the carboxyl group absorbs shimadzu.com, or more sensitively and selectively with mass spectrometry (LC-MS) lcms.czimtaktusa.comhitachi-hightech.comresearchgate.net.

Gas Chromatography (GC) is another powerful technique for analyzing organic acids. However, due to the relatively low volatility of many organic acids, they often require derivatization to increase their volatility and thermal stability for GC analysis creative-proteomics.comsigmaaldrich.com. Common derivatization methods include conversion to fatty acid methyl esters (FAMEs) or pentafluorobenzyl esters sigmaaldrich.comlipidmaps.orgmdpi.com.

Specialized GC columns, such as those with acidic functional groups like the Nukol™ column, are designed to prevent the adsorption of active carboxyl groups, ensuring good peak shapes for volatile acidic compounds sigmaaldrich.com. GC is frequently coupled with mass spectrometry (GC-MS) for sensitive detection and identification of the derivatized acids creative-proteomics.commdpi.comvalsambro.itvalsambro.itnih.gov. Sample preparation for GC analysis of organic acids can involve steps such as saponification, methylation, and extraction lipidmaps.orgmdpi.comgcms.cz.

Spectrometric Techniques for Structural Elucidation and Quantification

Spectrometric techniques are vital for confirming the identity and determining the structure of this compound, as well as for its quantification.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the analysis of organic acids. LC-MS and LC-MS/MS (tandem mass spectrometry) offer high sensitivity, selectivity, and the ability to analyze complex mixtures, making them ideal for identifying and quantifying this compound in biological samples imtaktusa.comresearchgate.netvalsambro.itvalsambro.itzivak.commdpi.commetabolomicsworkbench.orgmetabolomexchange.orgresearchgate.netcore.ac.uk.

The electrospray ionization (ESI) technique is commonly used in LC-MS for organic acids, often in negative ion mode ([M-H]⁻) due to the acidic nature of the carboxyl groups lcms.czhitachi-hightech.comresearchgate.net. Tandem MS (MS/MS) provides structural information through fragmentation patterns, which can aid in the definitive identification of this compound. For aliphatic carboxylic acids, fragmentation pathways like McLafferty rearrangement are characteristic jove.comjove.com. ESI-ToF MS (Electrospray Ionization-Time of Flight Mass Spectrometry) offers high mass accuracy, which is beneficial for identifying unknown compounds in metabolomic studies metabolomexchange.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, providing detailed information about the atomic connectivity and chemical environment within a molecule. For this compound, NMR can confirm its structure and functional groups.

In ¹H NMR spectroscopy, the acidic proton of the carboxyl group (-COOH) in carboxylic acids typically appears as a highly deshielded, broad singlet in the downfield region, often between 9-12 ppm jove.comjove.comoregonstate.edufiveable.me. This proton is exchangeable with deuterium (B1214612), meaning it will disappear from the ¹H NMR spectrum if the sample is dissolved in deuterium oxide (D₂O) jove.comjove.comntu.edu.sg. The protons on carbons adjacent to the carboxyl group (α-carbons) resonate at approximately 2-2.5 ppm jove.comjove.com. ¹³C NMR spectroscopy reveals the carbonyl carbon of the carboxyl group at around 160-180 ppm jove.comjove.comoregonstate.edufiveable.me. Multidimensional NMR techniques, such as COSY and HSQC, can provide further insights into the connectivity of atoms, aiding in the complete structural assignment of this compound upb.romagritek.comresearchgate.net.

Metabolomics Profiling and Targeted Analysis for this compound

Metabolomics aims to comprehensively study the complete set of metabolites within a biological system. Organic acids, including this compound, are frequently analyzed as part of metabolomic profiling creative-proteomics.comvalsambro.itvalsambro.itnih.govmetabolomexchange.orgcore.ac.ukiroatech.com.

LC-MS platforms are predominantly used for untargeted metabolomics, allowing for the detection and identification of a wide array of metabolites, including organic acids, without prior assumptions about their presence creative-proteomics.commetabolomicsworkbench.orgmetabolomexchange.orgcore.ac.uk. Targeted analysis, on the other hand, focuses on the precise quantification of specific, pre-defined metabolites, such as this compound, within a biological sample creative-proteomics.com. Studies have identified this compound in the context of metabolomic analyses, for instance, in research related to citrus fruit quality mdpi.com and in studies involving Plasmodium falciparum metabolomicsworkbench.org. The identification of metabolites in metabolomics often relies on matching experimental data (e.g., mass-to-charge ratio, fragmentation patterns) against comprehensive databases like ChemSpider, KEGG, and HMDB metabolomexchange.org.

Stereochemical Analysis and Chirality Determination of this compound

The accurate characterization of a molecule's three-dimensional structure is fundamental to its understanding in chemical and biological contexts. For compounds possessing chiral centers, such as this compound, the ability to differentiate and quantify its various stereoisomers is of paramount importance. This section details the methodologies employed for the stereochemical analysis and chirality determination of this compound.

Identification of Chiral Centers

This compound, with the chemical formula C7H12O5 nih.gov, features a molecular structure that inherently leads to stereoisomerism. Its structure, HOOC-CH(OH)-CH(CH2CH2CH3)-COOH nih.govlipidmaps.org, contains two chiral centers: the carbon atom bonded to the hydroxyl group (C2) and the carbon atom bonded to the propyl substituent (C3). Each of these carbon atoms is attached to four distinct chemical groups.

Consequently, this compound can exist as four stereoisomers, arising from the possible configurations (R or S) at each chiral center. These are: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers, as are the (2R,3S) and (2S,3R) isomers. However, isomers from different pairs, such as (2R,3R) and (2R,3S), are diastereomers, possessing different physical and chemical properties. The precise identification and quantification of these stereoisomers are essential for comprehensive chemical analysis.

Chromatographic Methods

Chromatographic techniques, particularly enantioselective chromatography, are the primary tools for separating and quantifying stereoisomers skpharmteco.comwikipedia.org. These methods rely on differential interactions between the chiral analytes and a chiral environment.

Chiral Stationary Phases (CSPs): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are extensively utilized with CSPs wikipedia.orgcsfarmacie.cz. CSPs are materials coated or bonded with chiral selectors that create a stereoselective environment. For acidic compounds like this compound, specialized CSPs are employed. These include polysaccharide-based phases (e.g., derived from amylose (B160209) or cellulose) chromatographyonline.com and phases featuring chiral selectors such as quinine (B1679958) (QN) and quinidine (B1679956) (QD) immobilized on silica (B1680970) supports (e.g., CHIRALPAK QN-AX, QD-AX) chiraltech.com. These phases facilitate separation through a combination of interactions, including hydrogen bonding, dipole-dipole forces, π-π interactions, hydrophobic interactions, and ionic exchange, which are particularly effective for acidic analytes csfarmacie.czchiraltech.com.

Mobile Phase Optimization: The composition of the mobile phase is critical for achieving optimal resolution in chiral chromatography. For acidic compounds, mobile phases typically incorporate organic modifiers (such as methanol or acetonitrile) and acidic additives (like formic acid or trifluoroacetic acid) to manage ionization and enhance selectivity csfarmacie.czchromatographyonline.comchiraltech.com. Adjusting the concentration of these additives can significantly impact retention times and alter the elution order of enantiomers chromatographyonline.comchiraltech.com. In SFC, similar principles apply, with modifiers like methanol and additives such as formic acid or ammonium (B1175870) formate (B1220265) being used in conjunction with supercritical CO2 chiraltech.com.

Spectroscopic and Other Analytical Techniques

Beyond chromatography, several spectroscopic and chemical methods can be employed for stereochemical analysis:

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to determine stereochemistry. By employing chiral shift reagents or derivatizing the compound with a chiral auxiliary, diastereomeric species can be formed, which exhibit distinct NMR signals, thereby enabling the differentiation of enantiomers spark904.nl.

Polarimetry: Polarimetry measures the rotation of plane-polarized light by a chiral compound. Although a straightforward and rapid technique, it is considered a legacy method and may not offer the same level of accuracy or resolution as chromatographic methods for complex mixtures or subtle stereochemical differences skpharmteco.com. The specific rotation ([α]D) is a characteristic property of a pure enantiomer.

Vibrational Circular Dichroism (VCD): VCD is a potent spectroscopic technique that quantifies the differential absorption of left and right circularly polarized infrared light by chiral molecules. It provides information regarding the absolute configuration of chiral compounds without the necessity of single crystals or extensive sample manipulation spark904.nl.

Diastereomer Formation and Separation: A classical strategy for resolving enantiomers involves their conversion into diastereomers. This is typically achieved by reacting a racemic mixture of a chiral acid, such as this compound, with an enantiomerically pure chiral base. The resulting mixture of diastereomeric salts can then be separated based on variations in their physical properties, such as solubility, often through fractional crystallization libretexts.org. Following separation, the pure diastereomeric salts can be treated with a strong acid to regenerate the individual, enantiomerically pure forms of this compound.

Illustrative Data Table for Stereoisomer Analysis

Specific experimental data for the stereoisomers of this compound were not found in the provided search results. However, the following table illustrates the typical types of data generated by common stereochemical analysis techniques.

Analytical TechniqueParameter MeasuredStereoisomer 1 (e.g., 2R,3R)Stereoisomer 2 (e.g., 2S,3S)Stereoisomer 3 (e.g., 2R,3S)Stereoisomer 4 (e.g., 2S,3R)Notes
Chiral HPLC Retention Time (min)tR1tR2tR3tR4Separation achieved on a specific chiral stationary phase (e.g., polysaccharide-based, ion-exchange CSP) with optimized mobile phase. Distinct peaks are expected for each stereoisomer.
Polarimetry Specific Rotation ([α]D)+X.X°-X.X°+Y.Y°-Y.Y°Measures optical activity. Enantiomers exhibit equal but opposite rotations. Diastereomers will have different magnitudes and signs of rotation. This method requires pure samples.
NMR Spectroscopy Chemical Shift (ppm)δ1δ2δ3δ4With the use of chiral shift reagents or derivatization, signals for different stereoisomers will be resolved. Variations in chemical shifts indicate distinct stereochemical environments.
Vibrational CD (VCD) Spectrum (Δε values)Spectrum ASpectrum BSpectrum CSpectrum DMeasures the differential absorption of circularly polarized light. Enantiomers will display mirror-image spectra, while diastereomers will exhibit distinct spectral patterns.

Note: The values (tR, [α]D, δ, Spectra) presented in this table are illustrative and represent the type of data obtained from these techniques. Specific experimental data for the stereoisomers of this compound would require dedicated research studies.

Potential Research Applications Non Clinical

Building Block in Organic Synthesis

As a molecule possessing multiple functional groups, 3-propylmalic acid holds promise as a foundational component in the synthesis of more complex organic structures. Its dicarboxylic acid nature, similar to malonic acid, suggests a capacity for diverse chemical transformations.

The structure of this compound, a substituted malic acid, positions it as a potential precursor in organic synthesis. While direct examples of this compound being used as a precursor for a wide array of complex organic molecules are not extensively documented in the provided literature, related compounds offer a precedent. For instance, malonic acid serves as a building block for various valuable compounds, including flavor and fragrance agents, and pharmaceutical intermediates wikipedia.org. Furthermore, derivatives such as "3-(3'-Methylthio)propylmalic acid" are identified within specific metabolic pathways, such as glucosinolate biosynthesis in plants genome.jpgenome.jp, indicating that propylmalic acid structures can be integral to the synthesis of specialized natural products and complex secondary metabolites. The presence of this compound itself in metabolomic studies metabolomicsworkbench.org further underscores its role as a naturally occurring molecule that could potentially be harnessed for synthetic purposes.

Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and other polymers through polycondensation reactions scienceinfo.comnih.gov. These reactions typically involve the esterification between a diacid and a diol scienceinfo.com. Malonic acid, a structural analog of this compound, is recognized as a precursor for specialty polyesters and can be converted into monomers like 1,3-propanediol, which is subsequently used in polyester (B1180765) production wikipedia.org. Given that this compound possesses two carboxylic acid functionalities, it is theoretically capable of participating in similar polymerization processes, either as a primary monomer or as a co-monomer to modify polymer properties. The incorporation of such dicarboxylic acids can influence the resulting polymer's characteristics, such as its flexibility, thermal stability, and biodegradability nih.govrsc.org.

The chemical structure of this compound, featuring two carboxylic acid groups and a secondary hydroxyl group, provides multiple sites for chemical modification. These functional groups can undergo a range of reactions, including esterification, amidation, and etherification, to yield novel chemical entities. Such derivatization can lead to compounds with altered physical properties, enhanced reactivity, or specific biological activities. For example, the derivatization of malonic acid has led to the creation of compounds used in flavors, fragrances, and pharmaceuticals wikipedia.org. By systematically modifying this compound, researchers could explore the synthesis of new molecules with tailored properties for applications in materials science, chemical biology, or other fields.

Investigative Tool in Biochemical and Metabolic Studies

This compound can serve as a valuable probe in understanding complex biological systems, particularly in metabolic research and the study of enzyme mechanisms.

The identification of this compound in metabolomic analyses metabolomicsworkbench.org suggests its presence and potential role in various biological processes. Furthermore, the documented involvement of related propylmalic acid derivatives in plant metabolic pathways, such as the biosynthesis of glucosinolates genome.jpgenome.jp, highlights the utility of such compounds in mapping and understanding metabolic routes. By studying the presence, concentration, and metabolic fate of this compound in different biological contexts, researchers can gain insights into previously uncharacterized biochemical pathways, identify novel enzymes, and understand metabolic regulation.

The structural similarity of this compound to known enzyme substrates and inhibitors makes it a candidate for investigating enzyme kinetics and mechanisms. Malonic acid, for instance, is a well-established competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase wikipedia.org. It binds to the enzyme's active site, competing with its natural substrate, succinate, thereby modulating enzyme activity. This well-characterized inhibition mechanism illustrates how molecules with similar structural features can be used to probe enzyme function.

This compound, with its dicarboxylic acid structure, could potentially interact with enzymes involved in metabolic pathways that process similar substrates. Studies on enzyme inhibition mechanisms, including competitive, non-competitive, and uncompetitive inhibition researchgate.netmdpi.comsavemyexams.com, provide a framework for understanding how this compound might exert its effects. Investigating its binding affinity, kinetic parameters (such as Ki values), and the specific enzymes it interacts with could reveal its role in metabolic regulation or provide a tool for understanding enzyme active site properties. Computational methods, including molecular docking and simulations, are increasingly used to map enzyme-substrate interactions and predict inhibition mechanisms mdpi.comsemanticscholar.orgnih.gov, offering avenues for exploring this compound's enzymatic interactions.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H12O5 nih.gov
Molecular Weight176.17 g/mol nih.gov
IUPAC Name2-hydroxy-3-propylbutanedioic acid nih.gov
CAS Number20846-59-7 nih.gov
Chemical ClassDicarboxylic acid, Hydroxy acid nih.gov

Table 2: Related Propylmalic Acid Derivatives in Metabolic Pathways

Compound NameAssociated Pathway / ContextSource
3-(3'-Methylthio)propylmalic acidMethionine-derived glucosinolate biosynthesis genome.jpgenome.jp
2-(3'-Methylthio)propylmalic acidMethionine-derived glucosinolate biosynthesis genome.jpgenome.jp
2-(4'-Methylthio)butylmalic acidMethionine-derived glucosinolate biosynthesis genome.jpgenome.jp
3-(4'-Methylthio)butylmalic acidMethionine-derived glucosinolate biosynthesis genome.jpgenome.jp

Studies on Microbial Physiology and Nutritional Preferences

Specific research findings detailing the role of this compound in microbial physiology or its utilization as a nutritional preference by microorganisms were not found in the provided search results. While related compounds like malic acid are known intermediates in microbial metabolism mdpi.comfrontiersin.orgnih.gov, and some propyl-substituted malic acid derivatives such as "2-(3'-Methylthio)propylmalic acid" are mentioned in the context of microbial metabolism brenda-enzymes.orgcore.ac.uk, direct studies on the physiological impact or nutritional role of this compound itself were not identified.

Q & A

Q. What are the optimal conditions for synthesizing 3-Propylmalic acid with ≥95% purity?

Methodological Answer: Synthesis optimization requires monitoring reaction parameters such as temperature, catalyst type, and reaction time. High-performance liquid chromatography (HPLC) is critical for purity validation (≥95%), as noted in studies using β-alkylsuccinic acid pathways . Storage at 2–8°C post-synthesis preserves stability, as the compound is hygroscopic and prone to degradation at room temperature .

Q. How can this compound be reliably detected and quantified in biological matrices?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) is preferred due to its sensitivity in detecting dicarboxylic acids. Calibration curves using deuterated internal standards (e.g., D₃-3-Propylmalic acid) improve accuracy. For tissue samples, homogenization in acidic buffers (pH 3–4) prevents enzymatic degradation .

Q. What are the key structural features of this compound relevant to its biochemical activity?

Methodological Answer: The molecule’s two carboxyl groups and hydroxyl group enable chelation of metal ions (e.g., Mg²⁺), which is critical in enzymatic reactions. Its SMILES string (OC(C(CCC)C(O)C(O)=O)=O) and InChI key (LOLHYFQEDPGSHZ-UHFFFAOYSA-N) confirm stereochemical specificity, which must be preserved in experimental designs to avoid altered activity .

Advanced Research Questions

Q. How does this compound participate in glyoxylate and dicarboxylate metabolism (KEGG map00630)?

Methodological Answer: In Salmonella mutants (e.g., SL 1634 dml-51), this compound acts as a substrate for D-malic enzyme (EC 1.1.1.83), linking it to gluconeogenesis. Isotopic tracing (¹³C-labeled substrates) and knockout strains can elucidate its role in bypassing defective TCA cycle steps . Comparative metabolomics of wild-type vs. mutant strains is recommended to map flux variations .

Q. What experimental strategies resolve contradictions in reported enzymatic kinetics of this compound oxidation?

Methodological Answer: Discrepancies in Km values (e.g., between E. coli and Salmonella D-malic enzymes) may stem from assay conditions (pH, cofactor concentrations). Standardizing protocols (e.g., NAD⁺/NADH ratios) and using isothermal titration calorimetry (ITC) to measure binding affinities can clarify mechanistic differences . Cross-validation with structural data (X-ray crystallography) is advised to correlate enzyme active-site mutations with kinetic shifts .

Q. How can researchers design assays to assess this compound’s impact on mitochondrial redox balance?

Methodological Answer: Use Seahorse XF analyzers to measure oxygen consumption rates (OCR) in cultured cells treated with this compound. Pair this with glutathione (GSH/GSSG) assays to quantify oxidative stress. Dose-response studies (0.1–10 mM) should account for cell permeability, which varies with esterified vs. free acid forms . Include malate dehydrogenase inhibitors as controls to isolate pathway-specific effects .

Data Analysis & Validation

Q. What statistical approaches are recommended for validating this compound’s metabolic flux in vivo studies?

Methodological Answer: Apply principal component analysis (PCA) to untargeted metabolomics datasets to identify outliers. For targeted flux analysis, use Monte Carlo simulations to model uncertainty in isotopic enrichment measurements. Replicates (n ≥ 5) and Benjamini-Hochberg correction for multiple comparisons are essential to minimize false positives .

Q. How should researchers address batch variability in this compound synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles, including design of experiments (DoE) to test factors like solvent purity and catalyst aging. Use ANOVA to identify significant batch effects, and apply Fourier-transform infrared spectroscopy (FTIR) for real-time monitoring of intermediate stages .

Ethical & Reporting Standards

Q. What metadata is critical when publishing studies on this compound’s biochemical effects?

Methodological Answer: Report storage conditions, lot numbers, and purity certificates (COA) for reproducibility. For in vivo work, include ethics approvals (IACUC/IRB), strain sources (e.g., ATCC numbers), and detailed statistical methods (e.g., Welch’s t-test for unequal variances) per APA guidelines .

Q. How can researchers ensure compliance with FAIR data principles for this compound datasets?

Methodological Answer: Deposit raw LC-MS/MS files in repositories like MetaboLights (MTBLS ID). Annotate peaks using HMDB or KEGG identifiers (e.g., C02123). Provide Jupyter notebooks for code reproducibility and cite primary sources (e.g., K. Imai’s 1963 synthesis protocol) to align with NIH data-sharing mandates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.